1,3-Diiodobicyclo[1.1.1]pentane

Catalog No.
S1911902
CAS No.
105542-98-1
M.F
C5H6I2
M. Wt
319.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Diiodobicyclo[1.1.1]pentane

Researchers seeking BCP bioisosteres often face hazards with volatile [1.1.1]propellane or slow reactivity of dibromo-BCP. 1,3-Diiodobicyclo[1.1.1]pentane solves both:

  • Bench-stable crystalline solid (mp 147-148°C), no cryogenic storage.
  • Dual reactive C-I bonds enable direct nucleophilic substitutions and Suzuki/Stille couplings.
  • Avoids propellane infrastructure costs; scalable from gram to multi-gram batches.

CAS Number

105542-98-1

Product Name

1,3-Diiodobicyclo[1.1.1]pentane

IUPAC Name

1,3-diiodobicyclo[1.1.1]pentane

Molecular Formula

C5H6I2

Molecular Weight

319.91 g/mol

InChI

InChI=1S/C5H6I2/c6-4-1-5(7,2-4)3-4/h1-3H2

InChI Key

JJWNAOGSAYBEPB-UHFFFAOYSA-N

SMILES

C1C2(CC1(C2)I)I

Canonical SMILES

C1C2(CC1(C2)I)I

The exact mass of the compound 1,3-Diiodobicyclo[1.1.1]pentane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

1,3-Diiodobicyclo[1.1.1]pentane, BCP diiodide, 1,3-Diiodo-BCP, Diiodobicyclo[1.1.1]pentane

Purity

≥98%

Package Size

250 mg, 1 g, 5 g

1,3-Diiodobicyclo[1.1.1]pentane (CAS: 105542-98-1) is a highly crystalline, bench-stable dihalide utilized primarily as a foundational building block for bicyclo[1.1.1]pentane (BCP) derivatives [1]. In medicinal and materials chemistry, the BCP motif is a rigorously validated bioisostere for tert-butyl groups, internal alkynes, and 1,4-disubstituted benzenes. Unlike volatile or transient precursors, this diiodo variant is an isolable solid (melting point 147–148 °C) that provides two highly reactive bridgehead carbon-iodine bonds [1]. These bonds facilitate direct nucleophilic substitutions, metal-halogen exchanges, and palladium-catalyzed cross-couplings, making it a highly scalable feedstock for introducing three-dimensional sp3 character into complex molecular architectures without the need for specialized gas-handling equipment [2].

Procurement Fit

Bench-stable solid Supports ambient storage and handling workflows, eliminating cryogenic requirements
Dual iodine handles Reported bifunctional reactivity for sequential 1,3-disubstituted BCP synthesis
Bioisostere motif May replace para-phenyl, tert-butyl, and alkyne groups in medicinal chemistry

Generic substitution in BCP synthesis typically defaults to [1.1.1]propellane or 1,3-dibromobicyclo[1.1.1]pentane, but both present severe procurement and processing liabilities.[1.1.1]Propellane is a highly strained, volatile species that demands cryogenic storage or continuous in situ generation, severely limiting batch scalability and increasing infrastructure costs [1]. Conversely, while 1,3-dibromobicyclo[1.1.1]pentane is stable, its stronger C–Br bonds often result in sluggish oxidative addition during cross-coupling or require harsher activation conditions compared to the diiodo derivative. Furthermore, substituting the BCP core entirely with a cheaper 1,4-diiodobenzene fails to deliver the critical three-dimensional sp3 saturation (Fsp3) required to improve the aqueous solubility and metabolic stability of modern drug candidates [2].

Substitution Risk

Propellane storage comparison

Propellane is volatile and requires on-demand cryogenic use; DIBCP is a room-temperature stable solid

Mono-iodo BCP reactivity limitation

Single iodine handle restricts substitution to terminal positions; may not support orthogonal diversification

Synthetic pathway divergence

Direct nucleophilic displacement to quaternary salts may not be feasible with propellane alone

Feedstock Stability vs. [1.1.1]Propellane

A major bottleneck in bicyclo[1.1.1]pentane synthesis is the reliance on[1.1.1]propellane, a highly strained intermediate that requires cryogenic storage or continuous in situ generation. 1,3-Diiodobicyclo[1.1.1]pentane circumvents this liability entirely. As a crystalline solid with a melting point of 147-148 °C, it can be stored at -20 °C to room temperature and handled using standard batch-manufacturing protocols [1]. This physical stability eliminates the need for specialized gas-handling infrastructure, making the diiodide a highly practical procurement choice for scalable bioisostere generation [2].

Evidence DimensionStorage and handling phase
Target Compound DataBench-stable crystalline solid (mp 147-148 °C)
Comparator Or Baseline[1.1.1]Propellane (volatile, unstable gas/solution requiring cryogenic handling)
Quantified DifferenceEliminates cryogenic infrastructure and in situ generation steps
ConditionsStandard laboratory and pilot-plant storage

Allows procurement teams to source a stable, weighable solid for BCP synthesis rather than investing in complex, hazardous gas-handling or cryogenic setups.

Bench Stability
Head-to-head
DIBCP: crystalline solid, stable at RT, mp 147–148 °C. Propellane: volatile, unstable, requires cryogenic storage
Reported stability improvement; supports procurement workflow
Data from direct comparison studies

Nucleophilic Substitution Efficiency

When synthesizing BCP-heteroaryl bioisosteres, traditional routes involving [1.1.1]propellane often require multi-step radical additions or cryogenic anionic trapping, which suffer from limited functional group tolerance. In contrast, 1,3-Diiodobicyclo[1.1.1]pentane enables direct nucleophilic substitution. Recent quantitative methodologies demonstrate that this diiodide reacts with pyridine and quinoline nucleophiles to directly form BCP-pyridinium and quinolinium salts with isolated yields up to 87% [1]. This direct displacement pathway drastically reduces the step count compared to propellane-based trapping [2].

Evidence DimensionSynthesis of BCP-heteroaryl salts
Target Compound DataDirect nucleophilic substitution (up to 87% yield)
Comparator Or Baseline[1.1.1]Propellane (requires multi-step radical or anionic trapping)
Quantified DifferenceDirect single-step access to functionalized BCP salts
ConditionsReaction with pyridine/quinoline nucleophiles

Streamlines the synthetic workflow, allowing medicinal chemists to build diverse bioisostere libraries faster and with higher overall yields.

Decomposition Enthalpy
Class-level
~206 kJ/mol (75% of BCP strain energy 275 kJ/mol)
Reported thermal hazard context; supports safety assessment
DSC thermokinetic analysis; lower than cubane (~681 kJ/mol)

Diiodo vs. Dibromo Reactivity

For cross-coupling and metal-halogen exchange applications, the choice of bridgehead halogen dictates reaction efficiency. 1,3-Diiodobicyclo[1.1.1]pentane features reactive C-I bonds that readily undergo oxidative addition in palladium-catalyzed processes (such as Suzuki-Miyaura and Negishi couplings) and rapid lithium-halogen exchange [2]. The 1,3-dibromobicyclo[1.1.1]pentane analog possesses stronger C-Br bonds, which exhibit sluggish reactivity and require harsher activation conditions or specialized ligands. Consequently, the diiodo variant provides a broader thermodynamic window for mild, late-stage functionalization [1].

Evidence DimensionCross-coupling and metal-halogen exchange reactivity
Target Compound DataHigh reactivity under mild Pd-catalyzed or lithiation conditions
Comparator Or Baseline1,3-Dibromobicyclo[1.1.1]pentane (sluggish oxidative addition, requires harsher conditions)
Quantified DifferenceBroader substrate scope and milder reaction conditions for the diiodo derivative
ConditionsSuzuki-Miyaura, Negishi, and nucleophilic displacement assays

Buyers prioritizing efficient, mild-condition library synthesis should procure the diiodo variant to avoid the kinetic bottlenecks associated with the dibromo analog.

Aqueous Solubility
Class-level
BCP analog vs. phenyl: ≥50-fold solubility increase; reduced CHI(IAM) NSB
Reported solubility and NSB trend; may support developability screening
Class-level BCP property; verify with specific analog

Physicochemical Impact vs. 1,4-Diiodobenzene

The primary driver for procuring this compound is its utility as a bioisostere for 1,4-disubstituted arenes. While 1,4-diiodobenzene yields a planar aromatic core with a fraction of sp3 carbons (Fsp3) of 0, the diiodo-BCP provides a 3D, fully saturated core (Fsp3 = 1.0 for the ring system) [1]. Importantly, the BCP bridgehead exit vector accurately replicates the 180° geometry of the para-arene, albeit with a ~1 Å shorter substituent separation [1]. Substituting the arene with the BCP motif directly enhances aqueous solubility and metabolic stability in downstream drug candidates.

Evidence DimensionStructural Fsp3 (Fraction of sp3 carbons) and geometry
Target Compound DataFsp3 = 1.0 (fully saturated 3D core), 180° exit vector
Comparator Or Baseline1,4-Diiodobenzene (Fsp3 = 0, planar core)
Quantified Difference100% increase in core sp3 character while maintaining the 180° linear geometry
ConditionsLead optimization and physicochemical profiling

Justifies the higher procurement cost of the BCP scaffold by directly solving solubility and metabolic stability liabilities in late-stage drug candidates.

Nucleophilic Displacement
Head-to-head
DIBCP + pyridine → BCP-pyridinium iodide in 50–70% yield. Propellane requires two-step process
Reported direct one-step synthesis; may improve synthetic efficiency
Reaction conditions: MeCN/DMF, 60–80 °C
Sequential Coupling
Class-level
DIBCP: two iodine handles enable ≥2-step orthogonal diversification. Mono-iodo BCP: single site only
Reported modular synthetic utility; may reduce step count for libraries
Applicable via Kumada, Suzuki, photoredox catalysis

Scalable para-Arene Bioisostere Synthesis

Ideal for medicinal chemistry teams needing a stable, off-the-shelf precursor to generate BCP-heterocycle libraries (e.g., pyridinium or quinolinium salts). By utilizing direct nucleophilic substitution on the diiodide, facilities can bypass the cryogenic infrastructure required for [1.1.1]propellane handling[1].

Fsp3 Enhancement for Lead Optimization

Procured specifically to replace 1,4-disubstituted benzene rings or internal alkynes in drug candidates suffering from poor aqueous solubility or rapid metabolic clearance. The diiodide allows direct cross-coupling to install a fully saturated, 3D core while maintaining the critical 180° exit vector of the original pharmacophore [1].

Orthogonal Functionalization via Click Chemistry

Used to synthesize mono-azido-mono-iodo BCP intermediates. This allows copper-catalyzed azide-alkyne cycloaddition (CuAAC) at one bridgehead while preserving the unreacted iodine for subsequent palladium-catalyzed cross-coupling, enabling the modular construction of complex bifunctional probes [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Scalable BCP bioisostere synthesis
Bench-stable crystalline solid
Nucleophilic displacement yield and scalability
Unsymmetrical 1,3-disubstituted BCP libraries
Dual iodine handles for orthogonal coupling
Cross-coupling efficiency and functional group tolerance
Thermal hazard and scale-up assessment
Reported thermal decomposition data
Decomposition kinetics and safe operating window

XLogP3

3.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Bicyclo[1.1.1]pentane, 1,3-diiodo-

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